molecular formula C23H21ClN2O3 B270684 4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide

4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide

Cat. No. B270684
M. Wt: 408.9 g/mol
InChI Key: GXLLUMMXAIFQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Compound X in scientific literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is thought to act by inhibiting a specific enzyme or protein involved in cellular processes. This inhibition may lead to changes in cellular signaling pathways and ultimately affect cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have both biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its high potency and specificity for its target. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

For research on Compound X include further investigation of its mechanism of action and potential use in drug discovery and development. It may also be studied for its potential use in combination with other compounds or therapies to enhance treatment efficacy. Additionally, further studies may be conducted to determine its potential toxicity and safety profile.

Synthesis Methods

Compound X can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline, followed by reduction of the resulting nitro compound and subsequent acylation with phenoxyacetyl chloride. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

Compound X has been studied for its potential use in a variety of scientific research applications, including as a potential drug target for cancer and other diseases. It has also been investigated for its potential use as a tool compound in drug discovery and development.

properties

Product Name

4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

4-chloro-N-(3,5-dimethylphenyl)-3-[(2-phenoxyacetyl)amino]benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-15-10-16(2)12-18(11-15)25-23(28)17-8-9-20(24)21(13-17)26-22(27)14-29-19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

GXLLUMMXAIFQCN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3)C

Origin of Product

United States

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